molecular formula C13H18N2OS B5175467 N-(benzylcarbamothioyl)-3-methylbutanamide

N-(benzylcarbamothioyl)-3-methylbutanamide

Cat. No.: B5175467
M. Wt: 250.36 g/mol
InChI Key: ZGRLBNKGZJYPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzylcarbamothioyl)-3-methylbutanamide is an organic compound that belongs to the class of thiourea derivatives

Properties

IUPAC Name

N-(benzylcarbamothioyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10(2)8-12(16)15-13(17)14-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRLBNKGZJYPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)-3-methylbutanamide typically involves the reaction of benzyl isothiocyanate with 3-methylbutanamide. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.

    Biology: It exhibits biological activities such as antibacterial, antifungal, and anticancer properties.

    Medicine: The compound has potential therapeutic applications due to its biological activities.

    Industry: It is used in the synthesis of other thiourea derivatives and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(benzylcarbamothioyl)-3-methylbutanamide can be compared with other thiourea derivatives such as:

  • N-(benzylcarbamothioyl)benzamide
  • N-(benzylcarbamothioyl)acetamide
  • N-(benzylcarbamothioyl)propionamide

These compounds share similar structural features but may exhibit different biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

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